3-(3-Phenyl-1H-indazol-1-yl)propan-1-amine
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Overview
Description
3-(3-Phenyl-1H-indazol-1-yl)propan-1-amine is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-1H-indazol-1-yl)propan-1-amine typically involves the formation of the indazole ring followed by the introduction of the phenyl and propan-1-amine groups. One common method involves the reaction of phenylhydrazine with an appropriate aldehyde to form a hydrazone intermediate, which then undergoes cyclization to form the indazole ring. The propan-1-amine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenyl-1H-indazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the indazole ring or the propan-1-amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(3-Phenyl-1H-indazol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Indazole derivatives, including this compound, are being explored for their potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(3-Phenyl-1H-indazol-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The indazole ring can interact with the active sites of enzymes, inhibiting their activity. The phenyl and propan-1-amine groups can enhance the binding affinity and specificity of the compound for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indazol-1-yl)propan-1-amine: Similar structure but lacks the phenyl group.
1-Ethyl-1H-indazol-3-amine: Contains an ethyl group instead of the propan-1-amine group.
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine: Contains a pyrazole ring instead of an indazole ring.
Uniqueness
3-(3-Phenyl-1H-indazol-1-yl)propan-1-amine is unique due to the presence of both the phenyl and propan-1-amine groups attached to the indazole ring. This combination of functional groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
57614-62-7 |
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Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
3-(3-phenylindazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C16H17N3/c17-11-6-12-19-15-10-5-4-9-14(15)16(18-19)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12,17H2 |
InChI Key |
QMRUKUGSNLZWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CCCN |
Origin of Product |
United States |
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